4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an acylation reaction, where the triazole derivative reacts with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl and triazole groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(4-METHYLBENZYL)BENZAMIDE
- 4-METHYL-N-(1-PHENYL-ETHYL)-BENZAMIDE
- 4-METHYL-N-PHENETHYL-BENZAMIDE
Uniqueness
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This distinguishes it from other benzamide derivatives that may lack the triazole ring or have different substituents.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C18H18N4O/c1-13-7-9-15(10-8-13)17(23)20-18-19-12-22(21-18)11-16-6-4-3-5-14(16)2/h3-10,12H,11H2,1-2H3,(H,20,21,23) |
InChI Key |
JZPMGZZJEFFCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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